Introduction: Unveiling a Versatile Phenolic Building Block
Introduction: Unveiling a Versatile Phenolic Building Block
An In-Depth Technical Guide to 3-Ethoxy-4-hydroxybenzyl Alcohol: Properties, Synthesis, and Applications
3-Ethoxy-4-hydroxybenzyl alcohol, also commonly known as ethyl vanillyl alcohol, is a substituted aromatic alcohol that serves as a crucial building block in synthetic organic chemistry.[1] Its structure is derived from a benzene ring functionalized with three distinct groups: a phenolic hydroxyl (-OH), an ethoxy (-OC2H5), and a hydroxymethyl (-CH2OH).[1][2] This unique arrangement of functional groups imparts a versatile reactivity profile, making it a valuable intermediate in the synthesis of more complex molecules. Its direct precursor, 3-ethoxy-4-hydroxybenzaldehyde (ethyl vanillin), is a widely recognized flavoring agent, approximately three to four times more potent than vanillin, used extensively in the food, beverage, and cosmetic industries.[3][4] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and safety considerations of 3-ethoxy-4-hydroxybenzyl alcohol for researchers and drug development professionals.
Chemical Identity and Molecular Structure
The systematic IUPAC name for this compound is (3-ethoxy-4-hydroxyphenyl)methanol.[1] This nomenclature precisely describes a methanol group attached to a phenyl ring, which is substituted at the 3-position with an ethoxy group and at the 4-position with a hydroxyl group, relative to the methanol attachment point.[1] The presence of both a phenolic hydroxyl and a benzylic alcohol moiety are key to its chemical character.[1]
Caption: Chemical Structure of 3-Ethoxy-4-hydroxybenzyl alcohol.
Physicochemical Properties
The physical properties of 3-ethoxy-4-hydroxybenzyl alcohol are dictated by its molecular structure. The presence of two hydroxyl groups facilitates strong intermolecular hydrogen bonding, resulting in a relatively stable solid with a moderate melting point and a high boiling point.[2]
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₂O₃ | [1][2][5] |
| Molecular Weight | 168.19 g/mol | [1][2][5] |
| CAS Number | 4912-58-7 | [1][2][5] |
| Appearance | Solid, off-white particulate/powder | [2][6] |
| Melting Point | 73-75 °C | [1][2] |
| Boiling Point | 323.3 °C at 760 mmHg | [1][7][8] |
| Density | 1.182 - 1.31 g/cm³ at 20°C | [1][5] |
| pKa | 9.88 ± 0.18 (Predicted) | [2][5] |
| Solubility | Soluble in ethanol, glycerin, and propylene glycol | [3][6] |
Synthesis and Reactivity
Reductive Synthesis from Ethyl Vanillin
The most direct and common method for synthesizing 3-ethoxy-4-hydroxybenzyl alcohol is through the reduction of its corresponding aldehyde, 3-ethoxy-4-hydroxybenzaldehyde (ethyl vanillin).[1] This transformation is efficiently achieved using mild reducing agents, with sodium borohydride (NaBH₄) being a frequent choice.[1][9]
Mechanism Insight: The synthesis proceeds via a well-established two-step mechanism. First, a hydride ion (H⁻) from the borohydride complex performs a nucleophilic attack on the electrophilic carbonyl carbon of the aldehyde. This breaks the C=O pi bond and forms a tetrahedral alkoxide intermediate. In the second step, this intermediate is protonated by a protic solvent (typically water added during the workup) to yield the final benzyl alcohol product.[1]
Caption: Workflow for the reduction of ethyl vanillin.
Experimental Protocol: Sodium Borohydride Reduction
-
Dissolution: Dissolve 3-ethoxy-4-hydroxybenzaldehyde (ethyl vanillin) in a suitable basic aqueous medium (e.g., dilute NaOH solution).
-
Cooling: Cool the reaction mixture to a controlled temperature range of 10–20°C using an ice bath.
-
Reduction: Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution, maintaining the temperature below 20°C.
-
Reaction: Continue stirring the mixture at 10–20°C for approximately 30 minutes, monitoring the reaction progress via Thin Layer Chromatography (TLC).[10]
-
Quenching: Once the reaction is complete, carefully quench the excess NaBH₄ by the slow addition of a dilute acid (e.g., HCl) until the solution is neutral or slightly acidic.
-
Extraction: Extract the product from the aqueous solution using an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization.
This protocol is a generalized representation. Researchers should consult specific literature for precise molar ratios and conditions.
Chemical Reactivity
The synthetic utility of 3-ethoxy-4-hydroxybenzyl alcohol stems from the distinct reactivity of its three functional groups.[1]
-
Phenolic Hydroxyl (-OH): This acidic proton allows the group to readily undergo reactions like etherification and esterification under appropriate basic conditions.[1]
-
Benzylic Alcohol (-CH₂OH): As a primary alcohol, this group can be easily oxidized to form the corresponding aldehyde (ethyl vanillin) or further to a carboxylic acid. It is also a prime site for ether and ester formation.[1]
-
Aromatic Ring: The ring is activated towards electrophilic substitution reactions. The hydroxyl and ethoxy groups are ortho-, para-directing, influencing the position of incoming electrophiles.[1]
Caption: Reactivity sites of 3-ethoxy-4-hydroxybenzyl alcohol.
Spectroscopic Profile
Spectroscopic analysis is essential for the structural confirmation of 3-ethoxy-4-hydroxybenzyl alcohol.
-
Infrared (IR) Spectroscopy: The IR spectrum would prominently feature a broad absorption band in the 3200-3600 cm⁻¹ region, corresponding to the O-H stretching vibrations of both the phenolic and alcoholic hydroxyl groups. Additional key peaks would include C-O stretching and aromatic C-H and C=C absorptions.[11]
-
Mass Spectrometry (MS): GC-MS analysis shows a molecular ion peak corresponding to its molecular weight of 168.19 g/mol .[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Would display distinct signals for the aromatic protons, a singlet for the phenolic -OH, a triplet for the alcoholic -OH, a singlet for the benzylic -CH₂-, and a quartet and triplet for the ethoxy group's -CH₂- and -CH₃ protons, respectively.
-
¹³C NMR: Would show nine distinct carbon signals, including those for the aromatic ring, the benzylic carbon, and the two carbons of the ethoxy group.
-
Applications and Significance
While its precursor, ethyl vanillin, is famed as a flavoring agent, 3-ethoxy-4-hydroxybenzyl alcohol holds its own significance in several areas:
-
Synthetic Intermediate: It is a valuable precursor for the synthesis of more complex molecules in the pharmaceutical and specialty chemical industries.[1]
-
Flavor and Fragrance Research: As the alcohol derivative of ethyl vanillin, it is studied in the context of flavor chemistry and may be used as a flavoring agent itself.[6]
-
Antioxidant Properties: Research has indicated that the compound possesses antioxidant properties, with the ability to scavenge free radicals and reactive oxygen species.[8] This suggests potential applications in areas where mitigating oxidative stress is beneficial.[8][9]
Safety and Handling
According to safety data sheets, 3-ethoxy-4-hydroxybenzyl alcohol requires careful handling.
-
Hazards: The primary hazard is serious eye irritation (H319).[6][12][13] It may also cause skin irritation (H315) and respiratory irritation (H335).[13][14]
-
Precautionary Measures:
-
Engineering Controls: Use only in a well-ventilated area, such as a chemical fume hood.[13][14]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection (safety glasses or goggles).[12][13][14]
-
Handling: Wash hands and any exposed skin thoroughly after handling.[12][14] Avoid breathing dust.[13][14]
-
-
First Aid:
-
Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[12][13]
-
Skin Contact: Wash off with plenty of soap and water. If skin irritation occurs, get medical advice.[13]
-
Inhalation: Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[12][13]
-
This substance is intended for research and development purposes only and is not for medicinal, household, or veterinary use.[1][12]
References
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3-Ethoxy-4-hydroxybenzyl alcohol | CAS#:4912-58-7 | Chemsrc . Chemsrc.com. Available at: [Link]
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3-ETHOXY-4-HYDROXYBENZYL ALCOHOL Safety Data Sheets(SDS) lookchem . LookChem. Available at: [Link]
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Ethyl vanillyl alcohol | C9H12O3 | CID 597767 - PubChem . PubChem. Available at: [Link]
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Ethyl Vanillin: What is It? Where is It Used? - Hangzhou Focus Corporation . Hangzhou Focus Corporation. Available at: [Link]
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Solved IR spectrum of 3-ethoxy-4-hydroxybenzyl alcohol I | Chegg.com . Chegg.com. Available at: [Link]
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Applications of Ethyl Vanillin - Zancheng Life Sciences . Zancheng Life Sciences. Available at: [Link]
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The Common Uses of Ethyl Vanillin - Turnberry Ingredients . Turnberry Ingredients. Available at: [Link]
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Vanillyl alcohol - Wikipedia . Wikipedia. Available at: [Link]
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3-Ethoxy-4-methoxybenzyl alcohol - SpectraBase . SpectraBase. Available at: [Link]
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Solved 1. The etherification of 3-ethoxy-4-hydroxybenzyl | Chegg.com . Chegg.com. Available at: [Link]
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